6,8-Difluoro-2-propylquinolin-4-amine
CAS No.: 1189105-83-6
Cat. No.: VC15950959
Molecular Formula: C12H12F2N2
Molecular Weight: 222.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1189105-83-6 |
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Molecular Formula | C12H12F2N2 |
Molecular Weight | 222.23 g/mol |
IUPAC Name | 6,8-difluoro-2-propylquinolin-4-amine |
Standard InChI | InChI=1S/C12H12F2N2/c1-2-3-8-6-11(15)9-4-7(13)5-10(14)12(9)16-8/h4-6H,2-3H2,1H3,(H2,15,16) |
Standard InChI Key | UKWUOEGIQKYGQN-UHFFFAOYSA-N |
Canonical SMILES | CCCC1=CC(=C2C=C(C=C(C2=N1)F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6,8-Difluoro-2-propylquinolin-4-amine (C₁₂H₁₂F₂N₂) belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substitution pattern of this compound distinguishes it from simpler quinolines:
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Fluorine atoms at positions 6 and 8 introduce electronegativity, enhancing hydrogen-bonding potential and resistance to oxidative metabolism .
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A propyl group at position 2 contributes to lipophilicity, potentially improving membrane permeability.
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The 4-amine group introduces polarity, balancing solubility and interaction with biological targets .
Table 1: Comparative Molecular Properties of 6,8-Difluoro-2-propylquinolin-4-amine and Analogs
Biological Activity and Mechanism of Action
Table 2: Biological Activity of Select Quinoline Derivatives
Antimalarial Activity
The quinoline scaffold is a cornerstone of antimalarial drug development. Recent studies on quinoline-4-carboxamides reveal that fluorine substitutions enhance:
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Metabolic Stability: Reduced clearance via cytochrome P450 enzymes .
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Target Binding: Improved affinity for Plasmodium translation elongation factor 2 (PfEF2), a critical enzyme for protein synthesis .
Structure-Activity Relationships (SAR)
Role of Fluorine Substitution
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Electron-Withdrawing Effects: Fluorine atoms at positions 6 and 8 increase the compound’s electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
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Metabolic Resistance: Fluorine reduces oxidative degradation, prolonging systemic exposure .
Impact of the 4-Amine Group
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Solubility Modulation: The amine group counterbalances the lipophilicity of fluorine and propyl substituents, improving aqueous solubility.
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Target Selectivity: Protonation at physiological pH enables ionic interactions with negatively charged enzyme active sites .
Pharmacokinetic and Toxicological Considerations
Absorption and Distribution
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Lipophilicity: The propyl group and fluorine atoms confer moderate logP values (~2.8–3.1), favoring passive diffusion across biological membranes .
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Plasma Protein Binding: High binding (>90%) is anticipated due to aromatic and hydrophobic moieties, potentially limiting free drug concentration .
Metabolism and Excretion
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Hepatic Clearance: Fluorine substitution likely reduces CYP450-mediated metabolism, as seen in analogs like DDD107498 (t₁/₂ = 10 h in rats) .
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Renal Excretion: Polar metabolites derived from amine oxidation may undergo glomerular filtration .
Comparative Analysis with Clinical Candidates
Chloroquine vs. 6,8-Difluoro-2-propylquinolin-4-amine
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Mechanistic Divergence: Chloroquine acts via lysosomal alkalinization, whereas fluorinated quinolines may target nucleic acid synthesis or translation machinery .
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Resistance Profile: Fluorine’s metabolic stability could mitigate resistance mechanisms associated with efflux pumps .
Future Directions and Challenges
Unanswered Questions
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Target Identification: The precise molecular target(s) of 6,8-difluoro-2-propylquinolin-4-amine remain uncharacterized.
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In Vivo Efficacy: Preclinical studies in murine models are needed to validate antitumor or antiparasitic activity.
Synthetic Optimization
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Stereoselective Synthesis: Development of enantioselective routes to explore chirality-activity relationships.
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Prodrug Strategies: Masking the 4-amine group to enhance oral bioavailability.
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